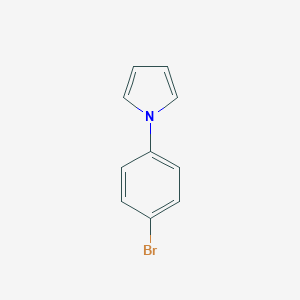

1-(4-bromophenyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRSPNWMMJNYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297607 | |

| Record name | 1-(4-bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5044-39-3 | |

| Record name | 5044-39-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 1-(4-bromophenyl)-1H-pyrrole

Abstract

The N-arylpyrrole scaffold is a privileged structural motif in medicinal chemistry and materials science, offering a unique combination of electronic properties and synthetic versatility. 1-(4-bromophenyl)-1H-pyrrole is a particularly valuable intermediate, as the bromine atom serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. This technical guide provides an in-depth analysis of the principal synthetic routes to this target compound, focusing on the classical Paal-Knorr condensation and modern palladium-catalyzed cross-coupling methodologies. We offer a detailed examination of reaction mechanisms, step-by-step experimental protocols, and critical process parameters, designed to empower researchers in drug development and chemical synthesis with the knowledge to efficiently produce and utilize this key building block.

Introduction: The Strategic Importance of this compound

N-arylpyrroles are integral components of a wide array of biologically active compounds. Their unique topology allows them to act as bioisosteres for other aromatic systems and engage in critical binding interactions with protein targets. Recent research has highlighted N-arylpyrrole derivatives as potent antimicrobial agents, GPR120 agonists for treating type II diabetes, and bacterial RNA polymerase inhibitors[1][2][3][4][5].

The specific incorporation of a 4-bromophenyl group onto the pyrrole nitrogen introduces a strategic element for further diversification. The carbon-bromine bond is highly amenable to transformations such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the construction of complex molecular architectures[6]. This makes this compound a high-value starting material for generating libraries of novel compounds for drug discovery and for the synthesis of advanced organic materials[6]. This guide will focus on the most reliable and scalable methods for its synthesis.

Primary Synthetic Strategies

The synthesis of this compound is predominantly achieved through two robust and well-documented strategies: the acid-catalyzed condensation of a 1,4-dicarbonyl equivalent with 4-bromoaniline (the Paal-Knorr/Clauson-Kaas synthesis) and the palladium-catalyzed N-arylation of pyrrole.

The Clauson-Kaas / Paal-Knorr Condensation Route

The Paal-Knorr synthesis is a classical and highly effective method for forming pyrrole rings by condensing a 1,4-dicarbonyl compound with a primary amine[7][8][9]. A highly practical variant, often referred to as the Clauson-Kaas synthesis, utilizes 2,5-dimethoxytetrahydrofuran (DMTHF) as a stable, easy-to-handle precursor to the required 1,4-dicarbonyl species, succinaldehyde[10][11][12].

The reaction proceeds via an acid-catalyzed mechanism. The purpose of the acid catalyst (e.g., glacial acetic acid) is twofold. First, it catalyzes the in situ hydrolysis of 2,5-dimethoxytetrahydrofuran to generate the reactive succinaldehyde. Second, it protonates a carbonyl group of the succinaldehyde, activating it for nucleophilic attack by the primary amine, 4-bromoaniline. The subsequent steps involve the formation of a hemiaminal, a second intramolecular nucleophilic attack by the nitrogen onto the remaining carbonyl to form a five-membered ring, and finally, a sequence of dehydration steps to yield the aromatic pyrrole ring[13][14].

Caption: Mechanism of the Clauson-Kaas pyrrole synthesis.

This protocol is adapted from established literature procedures.[10]

-

Reaction Setup: In a well-ventilated fume hood, equip a 50 mL round-bottomed flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: Charge the flask with 4-bromoaniline (1.2 mmol, 1.0 equiv.), 2,5-dimethoxytetrahydrofuran (1.4 mmol, 1.2 equiv.), and glacial acetic acid (4 mL)[10].

-

Heating: Immerse the flask in a preheated oil bath and stir the reaction mixture at 110-120 °C for 2-3 hours[10]. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the mixture to room temperature, pour it into a beaker containing 20 mL of water. This will often precipitate the crude product.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize excess acetic acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a solvent system like dichloromethane/hexane or by column chromatography on silica gel[10].

The success of the Clauson-Kaas synthesis hinges on several factors. While glacial acetic acid is a common and effective solvent and catalyst, various other acidic catalysts have been employed to improve yields and shorten reaction times, especially under greener conditions like microwave irradiation[10][15][16].

| Catalyst System | Solvent | Temperature (°C) | Key Advantages | Reference |

| Glacial Acetic Acid | Acetic Acid | 110-120 | Simple, classical conditions. | [10] |

| Iron(III) Chloride (cat.) | Water | 80-100 | Greener solvent, mild conditions. | [17] |

| Molecular Iodine (cat.) | Solvent-free (MW) | 120-140 | Rapid, high yield, solventless. | [15] |

| P₂O₅ | Toluene | 110 | Effective for a range of amines. | [11][16] |

| Nano-sulfated TiO₂ | Solvent-free | 80-100 | Heterogeneous, reusable catalyst. | [16] |

Table 1. Comparison of Catalytic Systems for Clauson-Kaas Synthesis of N-Arylpyrroles.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

A powerful modern alternative for forming C-N bonds is the Buchwald-Hartwig amination[18][19]. This palladium-catalyzed cross-coupling reaction provides a direct method for the N-arylation of pyrrole with an appropriate aryl halide[20]. While 4-bromoaniline is used in the Paal-Knorr synthesis, the Buchwald-Hartwig approach would typically couple pyrrole itself with a di-halogenated benzene, such as 1-bromo-4-iodobenzene, to achieve the desired product. The greater reactivity of the C-I bond allows for selective coupling.

The reaction proceeds through a catalytic cycle initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This creates a Pd(II) intermediate. Subsequent coordination of the deprotonated pyrrole (pyrrolide anion), facilitated by a base, followed by reductive elimination, yields the N-arylpyrrole product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical, as bulky, electron-rich phosphine ligands stabilize the palladium complexes and promote the key steps of oxidative addition and reductive elimination.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig N-arylation.

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, ligand, and base.

-

Reagent Addition: Add 1-bromo-4-iodobenzene (1.0 equiv.), pyrrole (1.2-1.5 equiv.), and anhydrous solvent (e.g., toluene or dioxane).

-

Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, or until TLC/GC-MS analysis indicates completion.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues.

-

Extraction and Concentration: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to obtain the pure this compound.

The Buchwald-Hartwig amination is highly dependent on the synergistic interplay between the palladium source, ligand, base, and solvent.

| Component | Examples | Role and Rationale |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | Xantphos, BINAP, RuPhos | Bulky, electron-rich phosphines that stabilize Pd and facilitate oxidative addition/reductive elimination. |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Deprotonates the pyrrole N-H to form the active nucleophile; must be strong enough but not cause side reactions. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required to prevent quenching of the base and catalyst deactivation. |

Table 2. Critical Components for a Successful Buchwald-Hartwig N-Arylation Reaction.

Purification and Spectroscopic Characterization

Independent of the synthetic route, the final product requires rigorous purification. For the Clauson-Kaas reaction, the primary impurity is unreacted 4-bromoaniline, which can be removed by an acidic wash, though this risks degrading the acid-sensitive pyrrole product[21]. A basic wash to remove the acetic acid catalyst is standard[10]. For the Buchwald-Hartwig reaction, filtration through Celite or silica is essential to remove palladium catalyst residues. In both cases, column chromatography (typically with a hexane/ethyl acetate gradient) or recrystallization are the most effective methods for achieving high purity (>98%).

The identity and purity of this compound are confirmed using standard spectroscopic techniques[22].

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear diagnostic fingerprint. The aromatic protons of the 4-bromophenyl ring typically appear as two doublets (an AA'BB' system) between δ 7.2 and 7.6 ppm. The pyrrole protons also show characteristic signals: the α-protons (adjacent to N) appear as a triplet around δ 6.8-7.2 ppm, and the β-protons appear as a triplet around δ 6.2-6.4 ppm[23].

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the four unique carbons of the N-arylpyrrole system. Characteristic shifts include the α-carbons of the pyrrole ring (~118-122 ppm), the β-carbons (~109-111 ppm), and the four signals for the bromophenyl group, including the carbon bearing the bromine atom (ipso-C-Br) at a relatively shielded value (~115-120 ppm)[24].

-

Mass Spectrometry: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the hallmark isotopic signature of a monobrominated compound. For C₁₀H₈BrN, the expected m/z is approximately 221.0 and 223.0.

Conclusion

The synthesis of this compound is readily achievable through well-established methodologies. The Clauson-Kaas/Paal-Knorr synthesis offers a cost-effective, straightforward, and scalable route using classical condensation chemistry[7][10]. Its main drawbacks can be the relatively harsh acidic conditions and high temperatures required[10]. In contrast, modern palladium-catalyzed methods like the Buchwald-Hartwig amination provide a milder, highly versatile alternative with broad functional group tolerance, albeit at a higher cost for catalysts and ligands[18][20]. The choice of synthetic strategy will ultimately depend on the specific requirements of the researcher, including scale, cost, available equipment, and the chemical nature of any pre-existing functionality on the starting materials. Both routes, when properly executed and purified, reliably deliver this valuable chemical building block for applications in pharmaceutical and materials science research.

References

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

-

Wikipedia. (2023). Paal–Knorr synthesis. Wikipedia. [Link]

-

A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. (2025). Heliyon. [Link]

-

Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

-

Synthesis of this compound by the Clauson-Kaas Reaction. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Organic Chemistry Portal. [Link]

-

17.5. Synthesis of 1-(4-Bromophenyl)-1 H -pyrrole by the Clauson-Kaas Reaction. (n.d.). ResearchGate. [Link]

-

ChemSynthesis. (n.d.). 1-(4-bromophenyl)-3-methyl-2,5-dihydro-1H-pyrrole. ChemSynthesis. [Link]

-

Al-Amin, M., et al. (2010). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules. [Link]

-

Sharma, R., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. [Link]

-

LookChem. (n.d.). 1-(4-BROMO-PHENYL)-1H-PYRROLE. LookChem. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Winters, M. P., et al. (2018). Discovery of N-arylpyrroles as agonists of GPR120 for the treatment of type II diabetes. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Qandeel, M., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

D'Silva, C. (2020). A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. Semantic Scholar. [Link]

-

Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]

-

Qandeel, M., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PubMed Central. [Link]

-

Sharma, R., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PubMed Central. [Link]

-

Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. Chem-Station International Edition. [Link]

-

Sharma, R., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PubMed. [Link]

-

Li, X., et al. (2020). Discovery of novel N-aryl pyrrothine derivatives as bacterial RNA polymerase inhibitors. Chemical Biology & Drug Design. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Krámos, B., & Keglevich, G. (2022). Recent Progress Concerning the N-Arylation of Indoles. Molecules. [Link]

-

Qandeel, M., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

-

Zhang, Y., et al. (2022). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. RSC Advances. [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

SpectraBase. (n.d.). 1-[2-(4-Bromophenyl)ethyl]pyrrole. SpectraBase. [Link]

-

Chen, J., et al. (2018). Synthesis of 3-bromosubstituted pyrroles via palladium-catalyzed intermolecular oxidative cyclization of bromoalkynes with N-allylamines. Chemical Communications. [Link]

-

Wang, G., et al. (2015). Cyclopentadiene-Phosphine/Palladium-Catalyzed Synthesis of Indolizines from Pyrrole and 1,4-Dibromo-1,3-butadienes. Organic Letters. [Link]

Sources

- 1. Discovery of N-arylpyrroles as agonists of GPR120 for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel N-aryl pyrrothine derivatives as bacterial RNA polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. books.rsc.org [books.rsc.org]

- 11. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 13. researchgate.net [researchgate.net]

- 14. rgmcet.edu.in [rgmcet.edu.in]

- 15. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 17. Pyrrole synthesis [organic-chemistry.org]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 23. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 24. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to 1-(4-bromophenyl)-1H-pyrrole: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of the physical and chemical properties of 1-(4-bromophenyl)-1H-pyrrole, a versatile heterocyclic compound with significant applications in organic synthesis and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the core characteristics, synthesis, reactivity, and potential applications of this important chemical intermediate.

Core Molecular and Physical Characteristics

This compound is an organic compound featuring a pyrrole ring substituted at the nitrogen atom with a 4-bromophenyl group.[1] This substitution significantly influences the molecule's electronic properties and reactivity. The presence of the bromine atom on the phenyl ring provides a reactive handle for various cross-coupling reactions, making it a valuable building block in the synthesis of more complex molecules.[2]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrN | [1][2] |

| Molecular Weight | 222.08 g/mol | [1][2] |

| Appearance | Pale yellow to brownish solid/powder | [1] |

| Melting Point | 91-92 °C | [2] |

| Boiling Point | 283 °C at 760 mmHg | [2] |

| Density | 1.38 g/cm³ | [2] |

| Flash Point | 124.9 °C | [2] |

| Refractive Index | 1.605 | [2] |

| Solubility | Soluble in organic solvents like dichloromethane and ethanol; limited solubility in water. | [1] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

Structural Representation

The structural formula of this compound is depicted below, illustrating the connection between the pyrrole and 4-bromophenyl moieties.

Caption: Chemical structure of this compound.

Synthesis and Purification

A common and effective method for the synthesis of this compound is the Clauson-Kaas reaction.[3] This reaction involves the acid-catalyzed cyclization of a primary aromatic amine with 2,5-dimethoxytetrahydrofuran.[3] While effective, the classical Clauson-Kaas reaction may require high temperatures and acidic conditions, which can lead to product decomposition and purification challenges.[3]

Clauson-Kaas Synthesis Workflow

The workflow for the synthesis of this compound via the Clauson-Kaas reaction is outlined below.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

The following is a detailed, step-by-step methodology for the synthesis of this compound.[3]

Materials:

-

4-bromoaniline

-

2,5-dimethoxytetrahydrofuran

-

Glacial acetic acid

-

Dichloromethane

-

Hexane

-

Sodium hydroxide (NaOH) solution

-

Sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a 50 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (1.0 eq), 2,5-dimethoxytetrahydrofuran (1.2 eq), and glacial acetic acid.

-

Heat the reaction mixture to 118 °C in an oil bath and stir for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water.

-

Neutralize the mixture with a solution of sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude product can be purified by recrystallization.[3]

Procedure:

-

Dissolve the crude product in a minimal amount of hot dichloromethane.

-

Slowly add hexane until precipitation of a solid is observed.

-

Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the solid by vacuum filtration and wash with cold hexane.

-

Dry the purified this compound in a vacuum oven.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dictated by the electronic properties of both the pyrrole ring and the bromophenyl substituent. The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C2 and C5 positions.[4] The bromine atom on the phenyl ring can be readily displaced or participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This dual reactivity makes this compound a versatile intermediate in the synthesis of a wide range of organic compounds.[1][2]

Key Reactions and Transformations

Caption: Key reaction pathways for this compound.

Applications in Drug Development and Material Science

The unique structural and reactive features of this compound make it a valuable precursor in the development of pharmaceuticals and advanced materials.[2]

-

Pharmaceuticals: The pyrrole moiety is a common scaffold in many biologically active compounds and approved drugs.[5][6] The ability to functionalize both the pyrrole and the phenyl rings of this compound allows for the synthesis of diverse libraries of compounds for screening against various therapeutic targets. It serves as a starting material for the synthesis of new drugs with potential therapeutic effects.[2]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used as an intermediate in the production of novel pesticides and herbicides.[1]

-

Material Science: The electronic properties of the pyrrole ring make it an interesting component for the development of organic electronic materials, such as organic semiconductors and conductors.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as an irritant.[2]

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and diverse reactivity, make it an important intermediate for the development of new pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

LookChem. Cas 5044-24-6, 1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROLE. [Link]

-

LookChem. Cas 5044-39-3, 1-(4-BROMO-PHENYL)-1H-PYRROLE. [Link]

-

17.5. Synthesis of this compound by the Clauson-Kaas Reaction. (2020-08-28). [Link]

-

PubChem. This compound-3-carbaldehyde. [Link]

-

PubChem. 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole. [Link]

-

PubChem. This compound | C10H8BrN | CID 272435. [Link]

-

ChemSynthesis. 1-(4-bromophenyl)-3-methyl-2,5-dihydro-1H-pyrrole. [Link]

-

ResearchGate. (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. [Link]

-

Semantic Scholar. A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. [Link]

-

Lead Sciences. 1-((4-Bromophenyl)sulfonyl)-1H-pyrrole. [Link]

-

Wikipedia. Pyrrole. [Link]

-

Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. [Link]

-

SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. [Link]

-

Organic Chemistry Portal. Electrophilic Substitution in Pyrrole (Reactivity and Orientation). [Link]

Sources

- 1. CAS 5044-39-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Cas 5044-39-3,1-(4-BROMO-PHENYL)-1H-PYRROLE | lookchem [lookchem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 5. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 6. scitechnol.com [scitechnol.com]

1-(4-bromophenyl)-1H-pyrrole molecular weight and formula

An In-depth Technical Guide to 1-(4-bromophenyl)-1H-pyrrole: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and its strategic importance as a scaffold in the design of novel therapeutic agents.

Core Molecular Identity and Physicochemical Properties

This compound (CAS No. 5044-39-3) is an aromatic heterocyclic organic compound.[1] Its structure features a five-membered pyrrole ring N-substituted with a 4-bromophenyl group. This specific arrangement confers a unique combination of steric and electronic properties, making it a valuable intermediate in synthetic chemistry.[1] The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the pyrrole moiety is a common pharmacophore in many biologically active compounds.[2][3][4]

The core quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrN | [1][2][5][6] |

| Molecular Weight | 222.08 g/mol | [2][5][6] |

| CAS Number | 5044-39-3 | [2][5][6] |

| Melting Point | 91-92 °C | [2] |

| Boiling Point | 283 °C at 760 mmHg | [2] |

| Density | 1.38 g/cm³ | [2] |

| Flash Point | 124.9 °C | [2] |

| Appearance | Pale yellow to brownish solid | [1] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethanol); limited water solubility. | [1] |

Synthesis of this compound: The Clauson-Kaas Reaction

The most common and effective method for synthesizing N-substituted pyrroles, including this compound, is the Clauson-Kaas reaction.[7] This reaction involves the acid-catalyzed cyclization of a primary amine (4-bromoaniline) with 2,5-dimethoxytetrahydrofuran, which serves as a stable precursor to 1,4-dicarbonyl succinaldehyde.[7]

Expertise & Causality: Why the Clauson-Kaas Reaction?

The choice of the Clauson-Kaas reaction is strategic for several reasons. Firstly, it utilizes commercially available and relatively simple starting materials.[7] Secondly, the acidic conditions, typically using glacial acetic acid, facilitate both the hydrolysis of the 2,5-dimethoxytetrahydrofuran and the subsequent condensation and cyclization steps required to form the aromatic pyrrole ring.[7] While the reaction requires high temperatures, which can sometimes lead to product decomposition, it remains a reliable method for accessing this class of compounds.[7]

Diagram: Clauson-Kaas Synthesis Workflow

Caption: Synthetic pathways leveraging this compound as a key intermediate.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. [3][8][9]Pyrrole derivatives exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. [3][4] this compound serves as a critical starting material for the synthesis of these potentially therapeutic compounds. [1][2]Its utility lies in its ability to act as a rigid scaffold that can be systematically decorated with different functional groups to optimize interactions with biological targets. The bromophenyl moiety allows for the exploration of a large chemical space, which is fundamental to the lead optimization phase of drug discovery. [10]Researchers can use this intermediate to synthesize libraries of related compounds to identify molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. [9]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. It is classified as an irritant. [2]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the compound. [11][12]* Handling: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [7][13]Avoid contact with skin and eyes. [11]* Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible substances. [6][12]* First Aid:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention. [11][14] * In case of skin contact: Wash off with soap and plenty of water. [11][14] * If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention. [14] * If swallowed: Rinse mouth with water and consult a physician immediately. [14]

-

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. Its well-defined molecular structure, characterized by the C₁₀H₈BrN formula and a molecular weight of 222.08 g/mol , combined with its straightforward synthesis via the Clauson-Kaas reaction, makes it an accessible and valuable resource for researchers. The strategic placement of the bromine atom provides a versatile handle for synthetic elaboration, enabling its use in the development of complex molecules and diverse compound libraries essential for drug discovery programs. Proper handling and adherence to safety protocols are crucial when working with this potent chemical intermediate.

References

- This compound. ChemIndex.

- 1-(4-BROMO-PHENYL)-1H-PYRROLE. LookChem.

- This compound - CAS:5044-39-3. Sunway Pharm Ltd.

- CAS 5044-39-3: this compound. CymitQuimica.

- Synthesis of this compound by the Clauson-Kaas Reaction. Books.

- Safety D

- 2-(4-Bromophenyl)

- 1H-Pyrrole Safety D

- Chemical Safety Data Sheet MSDS / SDS - 1-(4-BROMO-PHENYL)-1H-PYRROLE. ChemicalBook.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.

- The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol.

- Pyrrole: a resourceful small molecule in key medicinal hetero-arom

- Bioactive pyrrole-based compounds with target selectivity. PubMed Central.

Sources

- 1. CAS 5044-39-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Cas 5044-39-3,1-(4-BROMO-PHENYL)-1H-PYRROLE | lookchem [lookchem.com]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5044-39-3 | this compound [chemindex.com]

- 6. This compound - CAS:5044-39-3 - Sunway Pharm Ltd [3wpharm.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scitechnol.com [scitechnol.com]

- 10. nbinno.com [nbinno.com]

- 11. angenechemical.com [angenechemical.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to 1-(4-bromophenyl)-1H-pyrrole (CAS No. 5044-39-3): Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth analysis of 1-(4-bromophenyl)-1H-pyrrole, a key heterocyclic building block in modern organic synthesis. Identified by its CAS Registry Number 5044-39-3, this compound serves as a critical intermediate in the development of novel pharmaceuticals and advanced materials.[1] This document details its physicochemical properties, provides a validated, step-by-step synthesis protocol via the Clauson-Kaas reaction, and discusses its spectroscopic characterization, reactivity, and principal applications. The guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic heterocycle featuring a pyrrole ring N-substituted with a 4-bromophenyl group.[1][2] This structure combines the reactive potential of the pyrrole nucleus with the synthetic versatility of an aryl bromide, making it a valuable precursor in various synthetic pathways.

| Property | Value | Source |

| CAS Registry Number | 5044-39-3 | [1][2][3] |

| Molecular Formula | C₁₀H₈BrN | [1][2] |

| Molecular Weight | 222.08 g/mol | [1][2] |

| Appearance | Yellow to Brown Solid | |

| Melting Point | 91-92 °C | [1] |

| Boiling Point | 283 °C at 760 mmHg | [1][3] |

| Density | 1.38 g/cm³ | [1][3] |

| Flash Point | 124.9 °C | [1][3] |

| Refractive Index | 1.605 | [1][3] |

| InChI Key | IBRSPNWMMJNYMR-UHFFFAOYSA-N |

Synthesis Protocol: The Clauson-Kaas Reaction

The preparation of this compound is efficiently achieved through the Clauson-Kaas reaction. This classical method involves the acid-catalyzed cyclization of a primary amine (4-bromoaniline) with 2,5-dimethoxytetrahydrofuran, which serves as a stable precursor to succinaldehyde.[4]

Mechanistic Rationale

The reaction proceeds under acidic conditions, typically using glacial acetic acid, which serves as both the solvent and the catalyst.[4] The acid facilitates the hydrolysis of 2,5-dimethoxytetrahydrofuran to generate the reactive intermediate, 1,4-dicarbonyl succinaldehyde. This intermediate then undergoes a double condensation reaction with the primary amino group of 4-bromoaniline, followed by cyclization and dehydration to form the aromatic pyrrole ring. The high temperature (118 °C) is necessary to overcome the activation energy for the cyclization and dehydration steps, driving the reaction to completion.[4] While effective, these conditions can sometimes lead to product decomposition, necessitating careful temperature control and purification.[4]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Laboratory Procedure

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. 4-bromoaniline and 2,5-dimethoxytetrahydrofuran are toxic, and glacial acetic acid is corrosive.[4]

Session 1: Synthesis (Approx. 4 hours) [4]

-

Apparatus Setup: Assemble a 50 mL round-bottomed flask equipped with a magnetic stirrer bar and a reflux condenser. Place the apparatus on a magnetic stirring plate with an oil bath preheated to 118 °C.

-

Charging Reagents: To the flask, add 4-bromoaniline (200 mg, 1.2 mmol, 1.0 equiv.), 2,5-dimethoxytetrahydrofuran (0.18 mL, 1.4 mmol, 1.2 equiv.), and 4 mL of glacial acetic acid.

-

Reaction: Clamp the flask securely in the preheated oil bath and begin vigorous stirring. Maintain the reaction at a constant temperature of 118 °C for 2 hours.

-

Work-up: After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of cold water. Neutralize the solution carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Session 2: Purification (Approx. 2 hours) [4]

-

Recrystallization: Dissolve the crude solid obtained in the minimum amount of dichloromethane (approx. 2-3 mL).

-

Precipitation: Slowly add hexane to the solution while gently swirling until a beige solid precipitates.

-

Isolation: Cool the mixture in an ice bath for 15 minutes to maximize precipitation, then collect the solid by vacuum filtration.

-

Washing: Wash the filtered solid with a small amount of cold hexane.

-

Drying: Dry the purified product in a vacuum oven. Weigh the final product and calculate the yield.

Spectroscopic Characterization and Validation

Structural confirmation of the synthesized this compound is achieved through standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the primary method for structural validation.[4] The aromatic region will show characteristic signals for the 4-substituted benzene ring (two doublets, integrating to 2H each) and the pyrrole ring protons (two triplets or multiplets, integrating to 2H each for the α- and β-protons).

-

¹³C NMR Spectroscopy: The carbon spectrum will display distinct signals corresponding to the ten unique carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching frequencies for the aromatic rings and C-N stretching bands associated with the pyrrole heterocycle.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight (222.08 g/mol ) and show the characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).

Reactivity and Synthetic Utility

This compound is a valuable building block due to the distinct reactivity of its two core components.[1]

-

Aryl Bromide Moiety: The bromine atom on the phenyl ring is the primary site for synthetic modification. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

-

Pyrrole Ring: While the pyrrole ring is less reactive than unsubstituted pyrrole due to the electron-withdrawing nature of the N-aryl group, it can still undergo electrophilic substitution, primarily at the C2 and C5 positions.

This dual reactivity makes the compound an ideal starting material for creating diverse libraries of compounds for screening in drug discovery and materials science.[1]

Applications in Research and Drug Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[5][6][7] These compounds exhibit a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6][7][8]

This compound serves as a key intermediate in the synthesis of these more complex, biologically active molecules.[1] Its utility lies in its role as a foundational scaffold onto which other pharmacophores can be appended via reactions at the bromo-substituent. Researchers leverage this compound to systematically explore structure-activity relationships (SARs) in the development of new chemical entities (NCEs) for various therapeutic targets.[5]

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

-

Hazard Identification: The compound is classified as an irritant.[1] GHS pictograms indicate it may be harmful if swallowed and can cause skin and eye irritation.[9]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).

-

-

Handling: Always handle in a well-ventilated chemical fume hood.[9][10] Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[9][11] Avoid generating dust and avoid contact with skin, eyes, and clothing.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[9] The compound should be kept at room temperature.

-

First Aid Measures:

References

-

Cas 5044-39-3, 1-(4-BROMO-PHENYL)-1H-PYRROLE | lookchem. (n.d.). Retrieved January 10, 2026, from [Link]

-

5044-39-3 | this compound - ChemIndex. (n.d.). Retrieved January 10, 2026, from [Link]

-

This compound-3-carbaldehyde - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthesis of this compound by the Clauson-Kaas Reaction. (2020). In Book on Organic Synthesis. Retrieved January 10, 2026, from [Link]

-

17.5. Synthesis of 1-(4-Bromophenyl)-1 H -pyrrole by the Clauson-Kaas Reaction. (n.d.). Retrieved January 10, 2026, from [Link]

-

1-(4-bromophenyl)-3-methyl-2,5-dihydro-1H-pyrrole - ChemSynthesis. (n.d.). Retrieved January 10, 2026, from [Link]

-

Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

SAFETY DATA SHEET - 1H-Pyrrole. (2010). Retrieved January 10, 2026, from [Link]

-

Safety Data Sheet - Angene Chemical. (2021). Retrieved January 10, 2026, from [Link]

-

D'Silva, C. (2020). A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. Semantic Scholar. Retrieved January 10, 2026, from [Link]

-

¹H NMR - The Royal Society of Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

-

The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. (2026). Retrieved January 10, 2026, from [Link]

-

Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. J Pharm Sci Emerg Drugs. Retrieved January 10, 2026, from [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). PubMed Central. Retrieved January 10, 2026, from [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). RSC Publishing. Retrieved January 10, 2026, from [Link]

-

(Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. (2023). MDPI. Retrieved January 10, 2026, from [Link]

-

Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). PubMed. Retrieved January 10, 2026, from [Link]

-

Baumann, M., & Baxendale, I. R. (2017). Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate. ResearchGate. Retrieved January 10, 2026, from [Link]

-

Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). NIH. Retrieved January 10, 2026, from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound - CAS:5044-39-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. 5044-39-3 | this compound [chemindex.com]

- 4. books.rsc.org [books.rsc.org]

- 5. scitechnol.com [scitechnol.com]

- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

- 12. chemicalbook.com [chemicalbook.com]

biological activity of 1-(4-bromophenyl)-1H-pyrrole derivatives

An In-depth Technical Guide to the Biological Activity of 1-(4-bromophenyl)-1H-pyrrole Derivatives

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a five-membered aromatic heterocycle that serves as a foundational scaffold in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged structure" in drug discovery, appearing in molecules with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The strategic functionalization of the pyrrole core allows for the fine-tuning of its pharmacological profile. This guide focuses on a specific, synthetically accessible, and highly promising class: This compound derivatives . The introduction of the 4-bromophenyl group at the N1 position significantly influences the molecule's lipophilicity and electronic distribution, often enhancing its interaction with biological targets. This document provides a technical overview of the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives, intended for researchers and professionals in drug development.

Core Synthesis Strategy: The Paal-Knorr Pyrrole Synthesis

The construction of the 1,2,5-trisubstituted pyrrole core is efficiently achieved via the Paal-Knorr synthesis. This reliable and versatile method involves the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, 4-bromoaniline. The causality behind this choice is its high yield and the ready availability of diverse starting materials, allowing for systematic structural modifications to probe structure-activity relationships.

Workflow: Paal-Knorr Synthesis of this compound Derivatives

Below is a generalized workflow for the synthesis, which serves as a template for creating a library of derivatives for biological screening.

Caption: Generalized workflow for Paal-Knorr synthesis.

Section 1: Antimicrobial Activity

Pyrrole derivatives are well-established as potent antimicrobial agents.[3][4][5] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The 1-(4-bromophenyl) moiety can enhance this activity by increasing the lipophilicity of the compound, thereby facilitating its passage through the lipid-rich bacterial cell wall.

Structure-Activity Relationship (SAR) Insights

Studies on various substituted pyrroles reveal critical insights into their antimicrobial efficacy.[1][6]

-

Halogenation: The presence of a halogen, such as the bromine on the N-phenyl ring, is strongly correlated with increased antimicrobial activity. This is attributed to both electronic and steric effects that enhance binding to target sites.

-

Substituents on the Pyrrole Ring: The nature of substituents at other positions (C2, C3, C4, C5) of the pyrrole ring is crucial. Electron-withdrawing groups, such as nitrile or carboxamide functionalities, often lead to more potent antibacterial and antifungal effects.[3]

-

Lipophilicity: A balanced lipophilicity is key. While the bromophenyl group increases lipophilicity, the overall molecule must retain sufficient aqueous solubility to be effective.

Quantitative Data: Antimicrobial Screening

The following table summarizes representative data for pyrrole derivatives against common bacterial and fungal strains. While specific data for a single 1-(4-bromophenyl) derivative is consolidated from broader studies, these values illustrate the potential of this class.

| Compound Class | Test Organism | Activity (Zone of Inhibition, mm) | Reference Compound | Activity (mm) |

| Pyrrole-Thiazole Hybrid (3d) | E. coli | 18 | Ciprofloxacin | 18 |

| Pyrrole-Thiazole Hybrid (3d) | S. aureus | 16 | Ciprofloxacin | 17 |

| Pyrrole-Thiazole Hybrid (3c) | C. albicans | 20 | Clotrimazole | 18 |

Data synthesized from a study on novel pyrrole-thiazole dicarboxamides, demonstrating the potency of functionalized pyrrole scaffolds.[7]

Experimental Protocol: Agar Well Diffusion Assay

This protocol provides a robust method for preliminary screening of the antimicrobial activity of newly synthesized this compound derivatives.

Objective: To qualitatively assess the antimicrobial activity of test compounds against selected bacterial and fungal strains.

Materials:

-

Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Test compounds dissolved in DMSO (e.g., 1 mg/mL)

-

Positive control (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi)

-

Negative control (DMSO)

-

Sterile cork borer (6 mm diameter)

-

Micropipettes

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium according to the manufacturer's instructions. Pour approximately 20-25 mL of the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a microbial suspension of the test organism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.

-

Seeding the Plates: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the solidified agar plates.

-

Well Creation: Use a sterile 6 mm cork borer to punch uniform wells into the agar.

-

Compound Loading: Carefully add 100 µL of the test compound solution, positive control, and negative control into separate, labeled wells.

-

Causality Note: DMSO is used as the solvent for its ability to dissolve organic compounds while having minimal intrinsic antimicrobial activity at the concentrations used. Its inclusion as a negative control is critical to validate that any observed inhibition is due to the test compound itself.

-

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

-

Data Collection: Measure the diameter of the clear zone of inhibition (including the well diameter) in millimeters. A larger zone indicates greater antimicrobial activity.

Section 2: Anticancer Activity

The pyrrole scaffold is present in several approved anticancer drugs, such as Sunitinib.[8] Derivatives of this compound have shown significant promise as cytotoxic agents against various cancer cell lines.[2][9] Their mechanisms of action are diverse and can include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2][10]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Many potent pyrrole derivatives exert their anticancer effects by disrupting the normal cell cycle progression. For instance, studies have shown that certain derivatives can arrest cancer cells in the S phase or G0/G1 phase, preventing them from proliferating.[9][10] Following cell cycle arrest, these compounds often trigger the intrinsic apoptotic pathway, leading to programmed cell death. This dual-action approach—halting proliferation and inducing cell death—is a hallmark of an effective chemotherapeutic agent.

Caption: Anticancer mechanism via kinase inhibition and cell cycle arrest.

Quantitative Data: In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The table below presents IC₅₀ values for representative pyrrole derivatives against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| Cpd 21 | HepG2 | Liver Cancer | 0.5 |

| Cpd 21 | DU145 | Prostate Cancer | 0.9 |

| Cpd 19 | HCT-116 | Colon Cancer | 1.7 |

| Cpd 15 | A549 | Lung Cancer | 3.6 |

| 5g | KM12 | Colon Cancer | <10 (82% inhibition) |

Data from studies on 3-benzoyl-4-phenyl-1H-pyrroles and alkynylated pyrroles, which are structurally related and indicative of the potential for the 1-(4-bromophenyl) class.[9][10][11]

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the IC₅₀ value of this compound derivatives against a cancer cell line.

Materials:

-

Human cancer cell line (e.g., A549, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed the 96-well plates with cancer cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of the MTT solution to each well and incubate for another 4 hours.

-

Causality Note: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Section 3: Anti-inflammatory and Neuroprotective Activity

Chronic inflammation and oxidative stress are underlying factors in numerous diseases, from arthritis to neurodegenerative disorders like Parkinson's disease.[12][13] Pyrrole derivatives, including 1-aryl substituted variants, have demonstrated significant anti-inflammatory and neuroprotective properties.[12][14][15]

Mechanism of Action: COX-2 Inhibition and Antioxidant Effects

A primary mechanism for the anti-inflammatory activity of many pyrrole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[13][14] COX-2 is an enzyme induced during inflammation that is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. Selective inhibition of COX-2 over the constitutive COX-1 isoform provides potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with traditional NSAIDs.[13]

In the context of neuroprotection, these compounds can act as potent antioxidants. They mitigate the effects of oxidative stress by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation, thereby protecting neuronal cells from damage induced by neurotoxins like 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease.[12][15]

Quantitative Data: COX-2 Inhibition and Neuroprotection

| Compound Class | Assay | Result | Potency/Selectivity |

| 1,5-Diarylpyrrole (Nitrile 3b) | COX-2 Inhibition | IC₅₀ = 0.39 µM | 38.8-fold selective for COX-2 over COX-1 |

| 1,5-Diarylpyrrole (Compound A) | Neuroprotection (vs. 6-OHDA) | Reverses cytotoxicity | Effective at 0.5 µM |

| Bromopyrrole Hybrid (4f) | Carrageenan-induced paw edema | 86.03% inhibition | Comparable to Indomethacin (87.26%) |

Data from studies on 1,5-diarylpyrroles and marine bromopyrrole alkaloids highlight the anti-inflammatory and neuroprotective potential of the broader class.[14][15][16]

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and promising core for the development of novel therapeutic agents. The evidence strongly supports its potential in creating potent antimicrobial, anticancer, and anti-inflammatory drugs. The bromophenyl moiety consistently contributes to enhanced biological activity, likely by modulating the compound's lipophilicity and electronic profile, which are critical for target engagement.

Future research should focus on:

-

Systematic SAR Studies: Synthesizing and screening a focused library of this compound derivatives with diverse substituents at the C2-C5 positions to build a comprehensive SAR model.

-

Mechanism of Action Elucidation: Moving beyond initial screening to pinpoint the specific molecular targets (e.g., specific kinases, microbial enzymes) for the most active compounds.

-

In Vivo Efficacy: Advancing lead compounds from in vitro assays to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the foundational knowledge outlined in this guide, researchers can accelerate the discovery and development of new, effective medicines based on this privileged chemical scaffold.

References

-

ResearchGate. (n.d.). Pyrrole derivatives demonstrating remarkable biological activities. Retrieved from [Link]

-

Redalyc. (2018). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Retrieved from [Link]

-

Wiley Online Library. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Retrieved from [Link]

-

PubMed. (2009). Synthesis of certain pyrrole derivatives as antimicrobial agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial activity of some new pyrrole derivatives. Retrieved from [Link]

-

IRIS UNINA. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Retrieved from [Link]

-

PubMed Central. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Retrieved from [Link]

-

Brieflands. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2017). Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. Retrieved from [Link]

-

PubMed. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Retrieved from [Link]

-

PubMed. (1995). Structure-activity relationships of phenyl- and benzoylpyrroles. Retrieved from [Link]

-

National Institutes of Health. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]

-

PubChem. (n.d.). This compound-2-carbaldehyde. Retrieved from [Link]

-

PubMed Central. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

-

DigitalCommons@TMC. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. Retrieved from [Link]

-

PubMed. (2017). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Retrieved from [Link]

-

PubMed. (2018). Pyrrole: An insight into recent pharmacological advances with structure activity relationship. Retrieved from [Link]

-

Bentham Science. (2017). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Retrieved from [Link]

Sources

- 1. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationships of phenyl- and benzoylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. redalyc.org [redalyc.org]

- 8. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benthamscience.com [benthamscience.com]

- 12. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iris.unina.it [iris.unina.it]

- 15. brieflands.com [brieflands.com]

- 16. Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity - Arabian Journal of Chemistry [arabjchem.org]

A Comprehensive Technical Guide to 1-(4-bromophenyl)-1H-pyrrole: Synthesis, Characterization, and Applications

Foreword: The Strategic Importance of the N-Arylpyrrole Scaffold

In the landscape of modern medicinal chemistry and materials science, the N-arylpyrrole motif stands out as a privileged scaffold. Its prevalence in a multitude of biologically active natural products and synthetic compounds underscores its significance.[1][2][3] The unique electronic properties and conformational flexibility of this heterocyclic system allow for intricate interactions with biological targets, making it a cornerstone in the design of novel therapeutics.[3][4] 1-(4-bromophenyl)-1H-pyrrole, in particular, serves as a versatile and highly valuable building block. The presence of a bromine atom on the phenyl ring provides a reactive handle for a wide array of synthetic transformations, most notably cross-coupling reactions, enabling the construction of complex molecular architectures.[5] This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of this compound, from its fundamental chemical structure to its synthesis and application in cutting-edge research.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a pyrrole ring linked to a 4-bromophenyl group via a nitrogen-carbon bond.[5] This seemingly simple structure gives rise to a unique set of physicochemical properties that are critical to its utility in synthesis.

Structural Elucidation

The definitive structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. A thorough analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data provides a comprehensive "fingerprint" of the molecule.

Spectroscopic Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈BrN | [5][6][7] |

| Molecular Weight | 222.08 g/mol | [5][6][7] |

| Melting Point | 91-92 °C | [5] |

| Boiling Point | 283 °C at 760 mmHg | [5][7] |

| Density | 1.38 g/cm³ | [5][7] |

| Appearance | Beige solid | [8] |

In-depth Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for confirming the substitution pattern of the aromatic rings. The protons on the pyrrole ring typically appear as two distinct triplets, while the protons on the p-substituted phenyl ring exhibit a characteristic AA'BB' splitting pattern, often appearing as two doublets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the molecular structure, with distinct signals for each of the ten carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by their electronic environment, allowing for unambiguous assignment.

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic C-H stretching vibrations for the aromatic rings are observed, along with C-N and C=C stretching frequencies associated with the pyrrole and phenyl rings. The C-Br stretching vibration can also be identified in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

Synthesis of this compound: A Validated Protocol

The synthesis of N-substituted pyrroles can be achieved through various methods, with the Paal-Knorr synthesis being a classical and widely employed approach.[9][10] An alternative and highly efficient method is the Clauson-Kaas reaction, which involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran.[8] This section provides a detailed, self-validating protocol for the synthesis of this compound via a modified Clauson-Kaas reaction, a method known for its reliability and scalability.

Reaction Principle: The Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas synthesis is a robust method for the preparation of N-substituted pyrroles.[8] The reaction proceeds via an acid-catalyzed cyclization between a primary amine, in this case, 4-bromoaniline, and 2,5-dimethoxytetrahydrofuran.[8] The acidic conditions facilitate the hydrolysis of the 2,5-dimethoxytetrahydrofuran to succinaldehyde, which then undergoes condensation with the amine to form the pyrrole ring. While effective, the classical Clauson-Kaas reaction often requires high temperatures and strongly acidic conditions, which can lead to product decomposition and purification challenges.[8] Modern modifications, including the use of milder catalysts and optimized reaction conditions, have significantly improved the efficiency and practicality of this transformation.[8][11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound | C10H8BrN | CID 272435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5044-39-3 | this compound [chemindex.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Pyrrole synthesis [organic-chemistry.org]

1-(4-bromophenyl)-1H-pyrrole literature review and overview

An In-depth Technical Guide to 1-(4-bromophenyl)-1H-pyrrole: Synthesis, Reactivity, and Applications

Introduction: The Versatile N-Arylpyrrole Building Block

This compound is a heterocyclic aromatic organic compound featuring a pyrrole ring N-substituted with a 4-bromophenyl group.[1] This molecule serves as a pivotal intermediate and structural motif in numerous areas of chemical science. Its significance stems from the combination of the electron-rich pyrrole core, known for its diverse biological activities, and the synthetically versatile bromophenyl substituent.[1][2] The bromine atom acts as a convenient functional handle, particularly for transition-metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.[1] This guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, key reactions, and applications, with a focus on its role in drug discovery and materials science.

Physicochemical and Spectroscopic Profile

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, purification, and characterization in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 5044-39-3 | [1] |

| Molecular Formula | C₁₀H₈BrN | [1][3] |

| Molecular Weight | 222.08 g/mol | [1][3] |

| Melting Point | 91-92 °C | [1] |

| Boiling Point | 283 °C at 760 mmHg | [1] |

| Density | 1.38 g/cm³ | [1] |

| Flash Point | 124.9 °C | [1] |

| Refractive Index | 1.605 | [1] |

Spectroscopic Characterization (¹H NMR): The proton NMR spectrum of this compound is characteristic of its structure. The pyrrole ring protons typically appear as two distinct multiplets in the aromatic region. Due to the symmetry of the molecule, the protons at the C2 and C5 positions (α-protons) are chemically equivalent, as are the protons at the C3 and C4 positions (β-protons). The 4-bromophenyl group will show a typical AA'BB' splitting pattern, appearing as two doublets. The expected chemical shifts are influenced by the solvent used for analysis.[4]

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several established methods for N-arylpyrrole formation. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Caption: Key synthetic routes to this compound.

Clauson-Kaas Pyrrole Synthesis

This is a widely used and reliable method that involves the acid-catalyzed cyclization of a primary amine with 2,5-dimethoxytetrahydrofuran, which serves as a synthetic equivalent of a 1,4-dicarbonyl compound.[5][6] The reaction is typically performed at elevated temperatures in an acidic solvent like glacial acetic acid.[5] While effective, the high temperatures and acidic conditions can sometimes lead to product decomposition.[5] To mitigate this, various modifications have been developed, including the use of different catalysts (e.g., CeCl₃, MgI₂, nano-sulfated TiO₂) and microwave irradiation to shorten reaction times and improve yields.[7][8][9]

The following protocol is adapted from a documented laboratory procedure for the synthesis of this compound.[5]

Materials:

-

4-Bromoaniline (1.0 equiv.)

-

2,5-Dimethoxytetrahydrofuran (1.2 equiv.)

-

Glacial Acetic Acid

-

Dichloromethane

-

Hexane

-

50 mL Round-bottom flask, magnetic stirrer, water condenser, oil bath

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 50 mL round-bottomed flask with a magnetic stirrer bar. Add 4-bromoaniline (e.g., 200 mg, 1.2 mmol) and glacial acetic acid (4 mL).

-

Reagent Addition: To the stirring solution, add 2,5-dimethoxytetrahydrofuran (e.g., 0.18 mL, 1.4 mmol).

-

Heating: Attach a water condenser to the flask and place the apparatus in a preheated oil bath. Heat the reaction mixture to 118 °C and maintain this temperature with stirring for 2 hours.

-

Work-up: After 2 hours, allow the reaction mixture to cool to room temperature.

-